molecular formula C11H12N2O B050776 1-Propyl-1H-benzoimidazole-2-carbaldehyde CAS No. 123511-50-2

1-Propyl-1H-benzoimidazole-2-carbaldehyde

Cat. No.: B050776
CAS No.: 123511-50-2
M. Wt: 188.23 g/mol
InChI Key: YQXBQNVSLZRMGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1H-benzoimidazole-2-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 1-propyl-1H-benzoimidazole with a suitable aldehyde precursor under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1H-benzoimidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Propyl-1H-benzoimidazole-2-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Propyl-1H-benzoimidazole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The benzoimidazole ring can interact with various biological receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

  • 1-Methyl-1H-benzoimidazole-2-carbaldehyde
  • 1-Ethyl-1H-benzoimidazole-2-carbaldehyde
  • 1-Butyl-1H-benzoimidazole-2-carbaldehyde

Comparison: 1-Propyl-1H-benzoimidazole-2-carbaldehyde is unique due to its specific propyl substituent, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between hydrophobicity and steric effects, potentially enhancing its interactions with biological targets .

Biological Activity

1-Propyl-1H-benzoimidazole-2-carbaldehyde is a compound that belongs to the benzimidazole family, known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H12N2O
  • CAS Number : 910380-43-7

Physical Properties

PropertyValue
Molecular Weight200.24 g/mol
Melting PointNot specified
SolubilityOrganic solvents

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been studied for its antibacterial and antifungal activities against various pathogens.

Case Study: Antibacterial Activity

A study assessed the antibacterial efficacy of several benzimidazole derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus, indicating moderate antibacterial potential .

Anticancer Properties

Benzimidazole derivatives are also investigated for their anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented.

Case Study: Inhibition of Breast Cancer Cells

In a study focused on breast cancer, this compound was found to induce apoptosis in MCF7 cells. Treatment with the compound resulted in a significant increase in apoptotic cells (27.28% compared to 1.04% in the control group) and cell cycle arrest at the G2-M phase (27.86% vs. 5.47%) . This suggests that the compound may serve as a potential therapeutic agent in breast cancer treatment.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Cell Cycle Modulation : It appears to interfere with cell cycle regulation, promoting apoptosis in cancerous cells.

Other Biological Activities

Beyond antimicrobial and anticancer properties, benzimidazole derivatives have been reported to possess anti-inflammatory and antioxidant activities. These effects further enhance their potential as therapeutic agents.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other benzimidazole derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
This compoundModerateSignificantInduces apoptosis in MCF7 cells
6-Chloro-2-(4-chlorophenoxy)methyl-benzimidazoleHighModerateExhibits broad-spectrum antimicrobial properties
5-Methoxy-benzimidazole derivativesLowHighKnown for potent anticancer effects

Properties

IUPAC Name

1-propylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXBQNVSLZRMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359414
Record name 1-Propyl-1H-benzoimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123511-50-2
Record name 1-Propyl-1H-benzimidazole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123511-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propyl-1H-benzoimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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